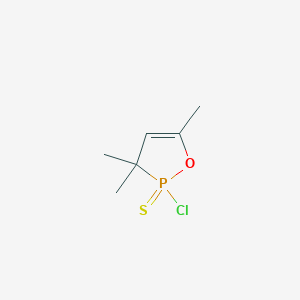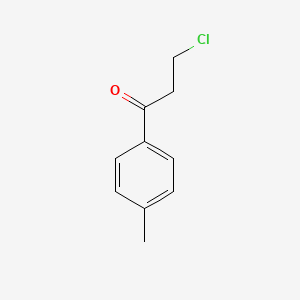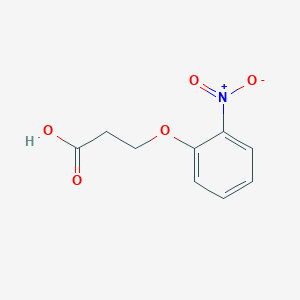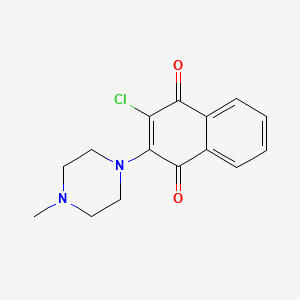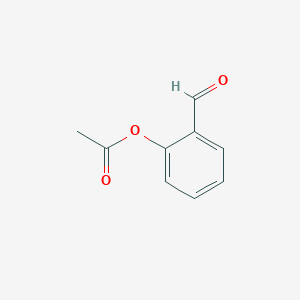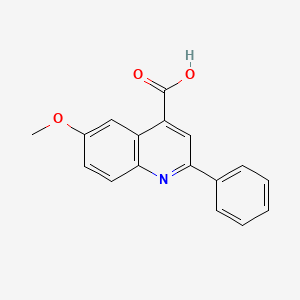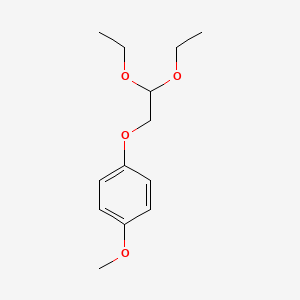
1-(2,2-二乙氧基乙氧基)-4-甲氧基苯
描述
1-(2,2-Diethoxyethoxy)-4-methoxybenzene, also known as 4-methoxy-1-(2,2-diethoxyethoxy)benzene, is a compound belonging to the family of benzene derivatives. It is an aromatic compound, meaning it has a ring-shaped structure of six carbon atoms with alternating single and double bonds. It is a colorless liquid at room temperature and has a boiling point of 221.6 °C and a melting point of -80.2 °C. It is used in various scientific research applications, such as drug discovery and laboratory experiments.
科学研究应用
结构分析和氢键
- 分子结构和氢键:对甲氧基苯的研究(包括与 1-(2,2-二乙氧基乙氧基)-4-甲氧基苯类似的衍生物)集中于分析它们的分子结构和氢键模式。例如,研究揭示了位阻如何影响甲氧基苯中甲氧基的平面性,以及这些分子如何在固态中形成氢键二聚体(Fun 等人,1997)。
热化学和相互作用分析
- 热化学性质:了解甲氧基苯酚(1-(2,2-二乙氧基乙氧基)-4-甲氧基苯的结构片段)的热化学性质对于表征它们在不同状态下的行为至关重要。研究详细阐述了这些化合物的蒸气压、汽化和升华焓,提供了对它们稳定性和与其他物质相互作用的见解(Varfolomeev 等人,2010)。
合成和化学反应
- 化学合成和反应:研究探索了各种甲氧基苯衍生物的合成,包括三羟基苯转化为二羧基苯。这涉及区域选择性还原亲电取代,突出了该化合物在创建多样化化学结构方面的潜力(Azzena 等人,1993)。
聚合物化学
- 聚合物应用:包括与 1-(2,2-二乙氧基乙氧基)-4-甲氧基苯结构相关的甲氧基苯已用于聚合物化学。它们的电合成和光谱表征导致了分子量和电导率独特的聚合物的开发(Moustafid 等人,1991)。
环境与生物资源技术
- 环境应用:已研究了甲氧基苯在碱性水溶液中的转化,以了解其从废纸浆液中生产液体燃料的潜力。这项研究因其对生物资源技术和环境可持续性的影响而具有重要意义(Alén,1991)。
环加成反应
- 环加成反应:已经对甲氧基苯衍生物进行了研究,探讨了它们在环加成反应中的行为。这项研究对于理解如何利用这些化合物合成复杂的有机结构至关重要(Collins 等人,1991)。
属性
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-8-6-11(14-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJNGRJPFEZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290886 | |
| Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |
CAS RN |
69034-13-5 | |
| Record name | 69034-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,2-Diethoxyethoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

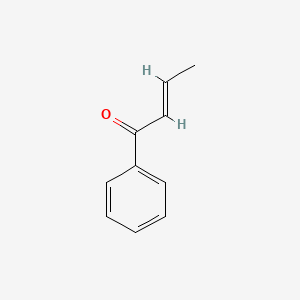
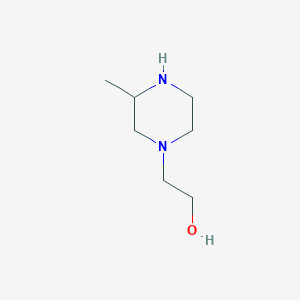
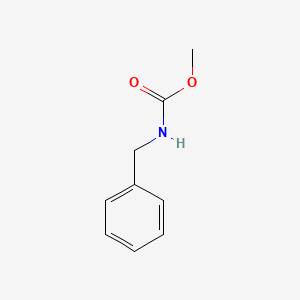
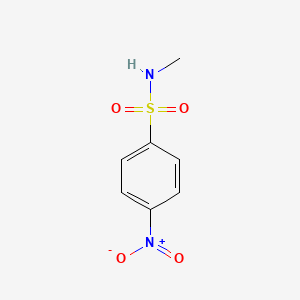
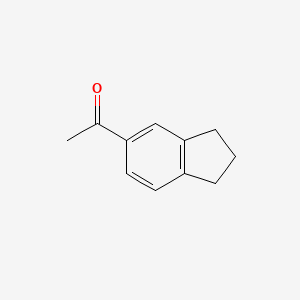
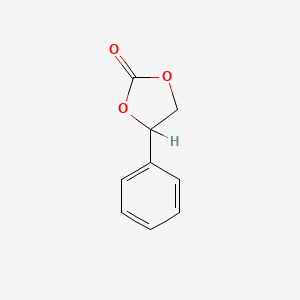
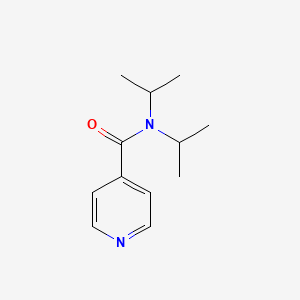
![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
